2-(2,4-difluorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
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Overview
Description
2-(2,4-difluorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenoxy group, a methyl group, and an oxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,4-difluorophenol with a suitable alkylating agent to form the difluorophenoxy intermediate. This intermediate is then reacted with a methylating agent to introduce the methyl group. Finally, the oxazolyl group is introduced through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The difluorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-(2,4-difluorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-difluorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- 1-[(2,4-difluorophenoxy)acetyl]-2-(5-methyl-3-isoxazolyl)piperidine
Uniqueness
Compared to similar compounds, 2-(2,4-difluorophenoxy)-2-methyl-N-(5-methyl
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c1-8-6-12(18-21-8)17-13(19)14(2,3)20-11-5-4-9(15)7-10(11)16/h4-7H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYCJLYCXOQLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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